N-methyl-4-(morpholinomethyl)benzenamine
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Overview
Description
N-methyl-4-(morpholinomethyl)benzenamine is an organic compound with the molecular formula C12H18N2O. It is a derivative of benzenamine, featuring a morpholine ring attached to the benzene ring via a methyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-(morpholinomethyl)benzenamine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with N-allylmorpholine in ethanol at room temperature. This reaction proceeds via an aza-Michael reaction, leading to the formation of the desired morpholine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(morpholinomethyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines and morpholine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-4-(morpholinomethyl)benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Mechanism of Action
The mechanism of action of N-methyl-4-(morpholinomethyl)benzenamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzenamine
- 4-(morpholinomethyl)benzenamine
- N-methyl-4-nitrobenzenamine
Uniqueness
N-methyl-4-(morpholinomethyl)benzenamine stands out due to its unique combination of a morpholine ring and a methyl group attached to the benzene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-methyl-4-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-13-12-4-2-11(3-5-12)10-14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 |
InChI Key |
OELUZVAXTQPFAY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
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